REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1([C:9](Cl)=[O:10])[CH2:8][CH2:7][CH2:6]1.[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH:5]1([C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:10])[CH2:8][CH2:7][CH2:6]1 |f:0.1.2.3|
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Name
|
|
Quantity
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1150 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
920 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
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Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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In a 5-L round bottomed flask equipped with an overhead stirrer
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Type
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TEMPERATURE
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Details
|
The reaction vessel was cooled in an ice-salt bath
|
Type
|
ADDITION
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Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
cautiously poured onto ice
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were combined washed three times with saturated sodium bicarbonate three times with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1126 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |